Lactose

Catalog No.
S532353
CAS No.
63-42-3
M.F
C12H22O11
M. Wt
342.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lactose

CAS Number

63-42-3

Product Name

Lactose

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11-,12+/m1/s1

InChI Key

GUBGYTABKSRVRQ-DCSYEGIMSA-N

SMILES

O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@@H](CO)O1)O)O)O)O)O

Solubility

50 to 100 mg/mL at 68 °F (NTP, 1992)
Insoluble in ether and chloroform; very slightly soluble in alcohol
In water, 1.95X10+6 mg/L at 20 °C

Synonyms

Lactose, anhydrous; Fast-flo; Lactose Galactinum

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O

Description

The exact mass of the compound Lactose is 342.1162 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 50 to 100 mg/ml at 68° f (ntp, 1992)0.58 minsoluble in ether and chloroform; very slightly soluble in alcoholin water, 1.95x10+6 mg/l at 20 °c. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents. It belongs to the ontological category of lactose in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lactose as a Carrier and Bulking Agent

  • Drug Delivery: Due to its inert nature and bulking properties, lactose is a widely used excipient in pharmaceutical formulations. Excipients are inactive ingredients that help deliver drugs effectively. Lactose aids in creating tablets, capsules, and other dosage forms by binding the active ingredients and promoting their flow during manufacturing processes [].
  • Research Studies: Similarly, researchers use lactose as a carrier for experimental drugs or bioactive compounds being studied in pre-clinical trials. Lactose helps prepare these substances for administration and ensures consistent delivery during experiments [].

Lactose in Lactose Intolerance Research

  • Understanding Digestion: Lactose intolerance is a condition where individuals lack sufficient amounts of lactase, an enzyme required to break down lactose in the small intestine. Researchers use lactose to study the digestive process and identify factors affecting lactase activity [].
  • Probiotic Studies: Some research explores the potential benefits of probiotics in mitigating lactose intolerance symptoms. Lactose serves as a substrate for these studies, helping assess how probiotics interact with lactose and potentially aid digestion [].

Lactose has the molecular formula C12H22O11C_{12}H_{22}O_{11} and is characterized by a β-1→4 glycosidic bond linking its constituent monosaccharides. It is typically found in milk and dairy products, comprising about 2-8% of milk by weight. The sweetness of lactose is relatively low compared to other sugars, with a sweetness index of approximately 0.2 to 0.4 relative to sucrose

In the small intestine, lactase breaks down lactose into glucose and galactose. These monosaccharides are then absorbed into the bloodstream and provide energy for the body's cells []. However, in individuals with lactose intolerance, lactase activity is insufficient, leading to lactose malabsorption and digestive discomfort [].

  • Hydrolysis: Lactose is primarily digested through hydrolysis, where it is broken down into glucose and galactose by the enzyme lactase. The reaction can be summarized as follows:
    lactose+water with lactase glucose+galactose\text{lactose}+\text{water with lactase }\rightarrow \text{glucose}+\text{galactose}
    This reaction is crucial for individuals to properly digest lactose; insufficient lactase production leads to lactose intolerance .
  • Maillard Reaction: Lactose also participates in the Maillard reaction, which occurs when it reacts with amino acids under heat. This reaction contributes to the browning and flavor development in baked goods

    Lactose has diverse applications across various industries:

    • Food Industry: Used as a sweetener and bulking agent in baked goods and dairy products.
    • Pharmaceuticals: Employed as an excipient in tablet formulations due to its non-hygroscopic nature.
    • Infant Nutrition: Essential component in infant formulas that mimic human breast milk

      Research indicates that lactose can interact with various compounds during digestion and food processing. For instance, it can affect the bioavailability of certain minerals and influence gut microbiota composition when undigested lactose reaches the colon . Additionally, studies on lactose intolerance highlight how different populations metabolize lactose differently based on genetic factors influencing lactase production .

    Lactose shares similarities with other disaccharides but has unique structural features that distinguish it:

    CompoundCompositionGlycosidic Bond TypeSweetness IndexUnique Features
    LactoseGlucose + Galactoseβ-1→40.2 - 0.4Present in milk; requires lactase for digestion
    SucroseGlucose + Fructoseα-1→21.0Common table sugar; easily digested
    MaltoseGlucose + Glucoseα-1→40.4 - 0.5Found in malted foods; produced during starch digestion
    CellobioseGlucose + Glucoseβ-1→4LowComponent of cellulose; not digestible by humans

    Lactose's unique β-glycosidic bond orientation makes it distinct from other sugars like sucrose and maltose, affecting its digestibility and physiological effects.

    YearDiscoveryContributor
    1633Crude isolation from milkFabrizio Bartoletti
    1780Recognition as a distinct sugarCarl Scheele
    1812Identification of glucose as a componentHeinrich Vogel
    1856Isolation of galactoseLouis Pasteur
    1843Naming as "lactose"Jean Baptiste André Dumas

    This timeline underscores lactose’s transition from empirical observation to molecular characterization, paralleling advancements in carbohydrate chemistry.

    Lactose as a Defining Biomolecule in Mammalian Physiology

    Lactose as a Defining Biomolecule in Mammalian Physiology

    Lactose serves as the primary carbohydrate in mammalian milk, providing energy, structural components, and regulatory functions critical for neonatal development.

    Energy Provision and Metabolic Roles

    Lactose accounts for 2–8% of milk’s dry weight, with human milk containing 7.2% lactose compared to 4.8% in cow’s milk. This disparity correlates with human infants’ rapid brain growth, as lactose-derived glucose and galactose supply approximately 50% of their energy needs. The enzyme lactase (β-galactosidase) cleaves lactose into these monosaccharides, which are absorbed via sodium-glucose cotransporters (SGLT1) and facilitated diffusion (GLUT2).

    SpeciesLactose Content (% Dry Weight)Energy Contribution to Infant
    Human7.2~50%
    Cow4.8~30%
    Marsupial2–4Variable

    Structural and Immunological Functions

    Galactose, derived from lactose, is integral to:

    • Neural development: Cerebrosides and gangliosides in nerve cell membranes.
    • Blood type determination: Components of ABO blood group antigens.
    • Microbiota modulation: Undigested lactose acts as a prebiotic, promoting Bifidobacterium colonization and enhancing gut barrier integrity.

    Mineral Absorption and pH Regulation

    Lactose enhances calcium, magnesium, and manganese absorption by lowering intestinal pH, creating conditions favorable for mineral solubilization. This mechanism is particularly vital during infancy, when bone mineralization rates peak.

    Evolutionary Perspectives on Lactose Synthesis in Mammary Glands

    The evolution of lactose synthesis in mammary glands represents a pivotal adaptation in mammalian evolution, driven by the divergence of α-lactalbumin from lysozyme C.

    Origins of Lactose Synthesis

    Lactose synthesis occurs exclusively in mammary epithelial cells (MECs) via the lactose synthase (LS) complex, comprising β-1,4-galactosyltransferase-1 (B4GALT1) and α-lactalbumin. This process requires:

    • Glucose uptake via GLUT1/SGLT1 transporters.
    • UDP-galactose synthesis from glucose via phosphoglucomutase and galactose epimerase.
    • Lactose formation through B4GALT1-mediated galactosyl transfer.
    StepEnzymeSubstrateProduct
    1HexokinaseGlucoseGlucose-6-phosphate
    2PhosphoglucomutaseGlucose-6-phosphateGlucose-1-phosphate
    3UDP-glucose pyrophosphorylaseGlucose-1-phosphateUDP-glucose
    4Galactose epimeraseUDP-glucoseUDP-galactose
    5Lactose synthase (LS)UDP-galactose + GlucoseLactose

    Evolutionary Divergence of α-Lactalbumin

    α-Lactalbumin evolved from lysozyme C through:

    • Loss of catalytic residues (Glu-35, Asp-53) in mammals, except monotremes.
    • Structural conservation of calcium-binding sites, enabling regulation of LS activity.
    • Gene duplication events, resulting in distinct regulatory regions for mammary-specific expression.

    Comparative Lactose Content Across Mammals

    Lactose concentration varies significantly across species, reflecting energetic demands and evolutionary pressures:

    SpeciesLactose Content (% Dry Weight)Key Adaptation
    Human7.2Rapid infant brain development
    Cow4.8High-volume milk production
    Marsupial2–4Altricial offspring
    Platypus4.5Egg-laying adaptation

    Monotremes retain lysozyme-like activity in α-lactalbumin, suggesting ancestral functional redundancy.

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    Physical Description

    Lactose is a white hard crystalline powder. (NTP, 1992)
    Solid; [Sigma-Aldrich MSDS]
    White solid; [CAMEO]

    Color/Form

    White, hard, crystalline mass of white powder

    XLogP3

    -4.7

    Hydrogen Bond Acceptor Count

    11

    Hydrogen Bond Donor Count

    8

    Exact Mass

    342.11621151 g/mol

    Monoisotopic Mass

    342.11621151 g/mol

    Heavy Atom Count

    23

    Taste

    Sweet

    Density

    1.525

    LogP

    log Kow = -5.03 (est)

    Odor

    Odorless

    Appearance

    Solid powder

    Melting Point

    433 °F (NTP, 1992)
    201-202 °C
    Decomposes at 203.5 °C
    White powder; MP: 222.8 °C; very soluble in water; slightly soluble in ethanol; insoluble in ethyl ether, chloroform /alpha-Lactose/

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    13Q3A43E0S

    Related CAS

    16984-38-6 (Alternate)

    MeSH Pharmacological Classification

    Sweetening Agents

    Vapor Pressure

    3.42X10-16 mm Hg at 25 °C (est)

    Other CAS

    5965-66-2
    63-42-3

    Associated Chemicals

    D-Glucose, 4-O-beta-D-galactopyranosyl-, monohydrate; 64044-51-5

    Wikipedia

    Lactose

    Use Classification

    Cosmetics -> Skin conditioning; Humectant

    Methods of Manufacturing

    The liquid whey (about 6.5% dry matter content) is clarified and concentrated in falling film evaporators to 55 - 65% total solids. Upon cooling, the greater part of the lactose crystallizes as lactose monohydrate. The crystal slurry is transferred to a line of decanters and centrifuges and washed several times. ... After drying, milling and fractionation, yellowish lactose (edible grade) of different particle sizes is obtained. After the washing stage the raw product can be redissolved, treated with activated carbon and recrystallized to refined or pharmaceutical grades of lactose. From 1000 kg liquid whey 32.5 kg lactose and 32.5 kg delactosed whey powder are obtained.

    General Manufacturing Information

    .beta.-D-Glucopyranose, 4-O-.beta.-D-galactopyranosyl-: ACTIVE
    Lactose exists in two anomeric forms: alpha- and beta-lactose, differing only in the relative positions of the hydrogen and the hydroxyl group at the C1-atom of the pyranosidic glucose-part. In aqueous solution lactose consists of 61.5% of beta-pyranose and 38.5% of alpha-pyranose; the equilibrium between both forms is established by mutarotation ... Lactose usually crystallizes in the form of its alpha-lactose monohydrate. The anhydrous form can only be obtained at crystallization temperatures >93 °C. Amorphous lactose, which is quite hygroscopic, is a mixture of alpha- and beta-lactose; it can be obtained by rapid drying methods, e.g., spray drying.
    The usual milk sugar and the lactose of pharmacy ... U.S.P. requires specific optical rotation +54.4 to +55.9 ( c = 10) /alpha-Lactose monohydrate/
    Compared to sucrose, lactose has about one-sixth the sweetening strength.

    Analytic Laboratory Methods

    Method: AOAC 2006.06; Procedure: spectrophotometric enzymatic method using weight additions and path length adjustment; Analyte: lactose; Matrix: raw and processed milk containing 3-5.2% anhydrous lactose. The assay is not applicable to lactose-reduced milk manufactured using beta-galactosidase; Detection Limit: not provided.
    Method: AOAC 952.05; Procedure: titrimetric method; Analyte: lactose; Matrix: bread; Detection Limit: not provided.
    Method: AOAC 972.16; Procedure: infrared spectrometry; Analyte: lactose; Matrix: milk; Detection Limit: not provided.
    Method: AOAC 927.07; Procedure: Benedict solution method; Analyte: lactose; Matrix: meat; Detection Limit: not provided.
    For more Analytic Laboratory Methods (Complete) data for Lactose (8 total), please visit the HSDB record page.

    Storage Conditions

    Store in tight container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

    Interactions

    Rats fed diets containing 40% lactose for 5 days exhibited higher total liver cholesterol values than controls fed a basal sucrose diet. Lactose-supplemented diets markedly reduced the formation of coprostanol, suggesting a possible relationship between this finding and cholesterol absorption. Quantitative balance studies demonstrated the absorption of 40.4% of administered cholesterol by sucrose controls in contrast to 66.2% of the same dose by lactose-fed rats. Both 2% and 4% calcium chloride inhibited cholesterol absorption when the diet was supplemented with lactose, while as much as 4 % calcium chloride was required to produce a similar effect on a sucrose diet...

    Dates

    Modify: 2023-08-15

    Composition and physiological functions of the porcine colostrum

    Ryo Inoue, Takamitsu Tsukahara
    PMID: 34409709   DOI: 10.1111/asj.13618

    Abstract

    The first secretion, 24-h post parturition of the mammary glands of sows, known as colostrum, is high in protein and low in lactose and fat. As a consequence of an insufficient ingestion of colostrum, more than 50% of piglets fail to reach weaning and die. The composition and some functions of colostrum have been previously reported. For example, colostrum carbohydrates consist of mainly lactose. Lipids in the colostrum are mostly triacylglycerols, but <1% is fatty acids, which may act as homeostasis regulators. Similarly, proteins are found mostly as casein and whey, the latter being ≥80% immunoglobulins. Colostrum-derived immunoglobulins and bioactive proteins such as azurocidin help the immune system of the piglet fend off infections. In addition, leukocytes and exosomes are other minor but nonetheless equally crucial bioactive components in the porcine colostrum. Modern pig farming has achieved increases in pig productivity and litter size, but this has been accomplished in detriment of the health and the survival rate of piglets. Therefore, porcine colostrum is now even more important in pig farming. In the present review, we discuss the current knowledge on the composition and physiological functions of the porcine colostrum and briefly propose future research directions.


    Dose-response and functional role of whey permeate as a source of lactose and milk oligosaccharides on intestinal health and growth of nursery pigs

    Ki Beom Jang, Jerry M Purvis, Sung W Kim
    PMID: 34378040   DOI: 10.1093/jas/skab008

    Abstract

    Two experiments were conducted to evaluate dose-response and supplemental effects of whey permeate on growth performance and intestinal health of nursery pigs. In experiment (exp.) 1, 1,080 pigs weaned at 6.24 kg body weight (BW) were allotted to five treatments (eight pens/treatment) with increasing levels of whey permeate in three phases (from 10% to 30%, 3% to 23%, and 0% to 9% for phase 1, 2, and 3, respectively) fed until 11 kg BW and then fed a common phase 4 diet (0% whey permeate) until 25 kg BW in a 48-d feeding trial. Feed intake and BW were measured at the end of each phase. In exp. 2, 1,200 nursery pigs at 7.50 kg BW were allotted to six treatments (10 pens/treatment) with increasing levels of whey permeate from 0% to 18.75% fed until 11 kg BW. Feed intake and BW were measured during 11 d. Six pigs per treatment (1 per pens) were euthanized to collect the jejunum to evaluate tumor necrosis factor-alpha, interleukin-8 (IL-8), transforming growth factor-beta 1, mucin 2, histomorphology, digestive enzyme activity, crypt cell proliferation rate, and jejunal mucosa-associated microbiota. Data were analyzed using contrasts in the MIXED procedure and a broken-line analysis using the NLIN procedure of SAS. In exp. 1, increasing whey permeate had a quadratic effect (P < 0.05) on feed efficiency (G:F; maximum: 1.35 at 18.3%) in phase 1. Increasing whey permeate linearly increased (P < 0.05) average daily gain (ADG; 292 to 327 g/d) and G:F (0.96 to 1.04) of pigs in phase 2. In exp. 2, increasing whey permeate linearly increased (P < 0.05) ADG (349 to 414 g/d) and G:F (0.78 to 0.85) and linearly increased (P < 0.05) crypt cell proliferation rate (27.8% to 37.0%). The breakpoint from a broken-line analysis was obtained at 13.6% whey permeate for maximal G:F. Increasing whey permeate tended to change IL-8 (quadratic, P = 0.052; maximum: 223 pg/mg at 10.9%), to decrease Firmicutes:Bacteroidetes (P = 0.073, 1.59 to 1.13), to increase (P = 0.089) Bifidobacteriaceae (0.73% to 1.11%), and to decrease Enterobacteriaceae (P = 0.091, 1.04% to 0.52%) and Streptococcaceae (P = 0.094, 1.50% to 0.71%) in the jejunal mucosa. In conclusion, dietary inclusion of whey permeate increased the growth of nursery pigs from 7 to 11 kg BW. Pigs grew most efficiently with 13.6% whey permeate. Improvement in growth performance is partly attributed to stimulating intestinal immune response and enterocyte proliferation with positive changes in jejunal mucosa-associated microbiota in nursery pigs.


    Rice straw and orange peel wastes as cheap and eco-friendly substrates: A new approach in β-galactosidase (lactase) enzyme production by the new isolate L. paracasei MK852178 to produce low-lactose yogurt for lactose-intolerant people

    Walaa A Abdel Wahab, Samia A Ahmed, A M M Kholif, Salem Abd El Ghani, Hala R Wehaidy
    PMID: 34247138   DOI: 10.1016/j.wasman.2021.06.028

    Abstract

    Converting wastes to valuable products is the main target for many kinds of research nowadays. Wastes represent an environmental problem and getting rid of it is not easy and causes pollution. Accordingly, this study offers production of the valuable enzyme β-galactosidase using rice straw and orange peel as the main medium constituents. β-galactosidase converts lactose to glucose and galactose which are simple sugars and can be fermented easily by lactose-intolerant people who represent more than 50% of the world's population. It was produced by Lactobacillus paracasei, a series isolated from fermented milk, identified using 16S ribosomal RNA gene partial sequence and had the accession number MK852178. Plackett-Burman (PB) and Central Composite (CCD) Designs optimized the production scoring 1.683(10)
    U/ml with a difference five times higher than the non-optimized medium. The addition of 0.3 or 0.6% of β-galactosidase serves as a good fortification for manufacturing nutritional and therapeutic low-lactose yogurt with no significant differences in total protein, total solids, fat, and ash between control and all treatments. The chemical, rheological and sensory properties of the final produced yogurt were evaluated during storage periods up to 9 days at 5 °C. In conclusion, L. paracasei MK852178 β-galactosidase is a promising additive in manufacturing low lactose yogurt for lactose-intolerant people since it reduces the lactose content and doesn't influence the chemical and sensory properties.


    Molecular Characterization of a Mesophilic Cellobiose 2-Epimerase That Maintains a High Catalytic Efficiency at Low Temperatures

    Qiuming Chen, Yanchang Wu, Zhaolin Huang, Wenli Zhang, Wanmeng Mu
    PMID: 34231359   DOI: 10.1021/acs.jafc.1c02025

    Abstract

    Cellobiose 2-epimerase (CE) can catalyze bioconversion of lactose to its prebiotic derivative epilactose. The catalytic property of a novel CE from
    (Trbr-CE) was investigated. Trbr-CE showed the highest catalytic efficiency of epimerization toward lactose among all of the previously reported CEs. This enzyme's specific activity could reach as high as 208.5 ± 5.3 U/mg at its optimum temperature, which is 45 °C. More importantly, this enzyme demonstrated a considerably high activity at low temperatures, suggesting Trbr-CE as a promising enzyme for industrial low-temperature production of epilactose. This structurally flexible enzyme exhibited a comparatively high binding affinity toward substrates, which was confirmed by both experimental verification and computational analysis. Molecular dynamics (MD) simulations and binding free energy calculations were applied to provide insights into molecular recognition upon temperature changes. Compared with thermophilic CEs, Trbr-CE presents a more negative enthalpy change and a higher entropy change when the temperature drops.


    [Efficacy and safety of lactase additive in preterm infants with lactose intolerance: a prospective randomized controlled trial]

    Li Wang, Yi-Wen Wang, Jin-Tong Tan, Jie Yan, Yan Wu, Xin-Meng Wang, Wen-Zhi Yang, Ji-Hong Qian
    PMID: 34266522   DOI: 10.7499/j.issn.1008-8830.2102038

    Abstract

    To study the efficacy and safety of lactase additive in improving lactose intolerance in preterm infants.
    A total of 60 preterm infants with lactose intolerance who were admitted to the Xinhua Hospital Affiliated to Shanghai Jiao Tong University School of Medicine from January 2018 to December 2019 were randomly divided into a lactase treatment group and a control group, with 30 infants in each group. The infants in the lactase treatment group were given 4 drops of lactase additive (180 mg) added into preterm formula or breast milk, and those in the control group were given placebo, oral administration of probiotics (live combined
    ,
    and
    powder) at half an hour after feeding (1 g each time, twice a day), and clockwise abdominal massage around the belly button at 1 hour after feeding for 15 minutes each time, 3 times a day. Fecal pH, fecal reducing sugar, growth indicators, symptoms of lactose intolerance, and laboratory markers were measured at the end of the first and second weeks after intervention.
    Finally 29 infants in the lactase treatment group and 26 infants in the control group completed the trial. At the end of the first week after intervention, compared with the control group, the lactase treatment group had significantly lower frequency of daily milk vomiting and gastric retention amount (
    < 0.05) and a significantly higher proportion of infants with fecal pH > 5.0 (
    < 0.05). At the end of the second week after intervention, compared with the control group, the lactase treatment group had significantly lower frequency of daily milk vomiting and 24-hour abdominal circumference difference (
    < 0.05) and a significantly higher proportion of infants with the absence of gastric retention, fecal pH > 5.0, or negative reducing sugar in feces (
    < 0.05). No adverse reactions associated with the lactase additive or probiotics were observed during the trial.
    Lactase additive can safely and effectively improve the clinical symptoms caused by lactose intolerance in preterm infants.


    Challenges and perspectives of the β-galactosidase enzyme

    B I S Damin, F C Kovalski, J Fischer, J S Piccin, A Dettmer
    PMID: 34223948   DOI: 10.1007/s00253-021-11423-7

    Abstract

    The enzyme β-galactosidase has great potential for application in the food and pharmaceutical industries due to its ability to perform the hydrolysis of lactose, a disaccharide present in milk and in dairy by-products. It can be used in free form, in batch processes, or in immobilized form, which allows continuous operation and provides greater enzymatic stability. The choice of method and support for enzyme immobilization is essential, as the performance of the biocatalyst is strongly influenced by the properties of the material used and by the interaction mechanisms between support and enzyme. Therefore, this review showed the main enzyme immobilization techniques, and the most used supports for the constitution of biocatalysts. Also, materials with the potential for immobilization of β-galactosidases and the importance of their biotechnological application are presented. KEY POINTS: • The main methods of immobilization are physical adsorption, covalent bonding, and crosslinking. • The structural conditions of the supports are determining factors in the performance of the biocatalysts. • Enzymatic hydrolysis plays an important role in the biotechnology industry.


    Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples

    Dmitri Pismennõi, Vassili Kiritsenko, Jaroslav Marhivka, Mary-Liis Kütt, Raivo Vilu
    PMID: 34208735   DOI: 10.3390/molecules26123669

    Abstract

    Saccharides are the most common carbon source for
    , which is a widely used bacterium in the production of fermented dairy products. The performance of the strain is influenced by the consumption of different saccharides during fermentation. Therefore, a precise measurement of the concentrations of saccharides in the fermentation media is essential. An 18-min long method with limits of quantitation in the range of 0.159-0.704 mg/L and with
    C labelled internal standards employing hydrophilic interaction chromatography coupled to mass spectrometric detection-(HILIC-LC-MS) allowed for simultaneous quantification of five saccharides: fructose, glucose, galactose, sucrose, and lactose in the fermentation samples. The method included a four-step sample preparation protocol, which could be easily applied to high-throughput analysis. The developed method was validated and applied to the fermentation samples produced by
    .


    Limited Lactosylation of Beta-Lactoglobulin from Cow's Milk Exerts Strong Influence on Antigenicity and Degranulation of Mast Cells

    Gerlof P Bosman, Sergio Oliveira, Peter J Simons, Javier Sastre Torano, Govert W Somsen, Leon M J Knippels, Rob Haselberg, Roland J Pieters, Johan Garssen, Karen Knipping
    PMID: 34203636   DOI: 10.3390/nu13062041

    Abstract

    beta-lactoglobulin (BLG) is one of the major cow's milk proteins and the most abundant allergen in whey. Heating is a common technologic treatment applied during milk transformational processes. Maillardation of BLG in the presence of reducing sugars and elevated temperatures may influence its antigenicity and allergenicity.
    to analyze and identify lactosylation sites by capillary electrophoresis mass spectrometry (CE-MS).
    to assess the effect of lactosylated BLG on antigenicity and degranulation of mast cells.
    BLG was lactosylated at pH 7, a water activity (aw) of 0.43, and a temperature of 65 °C using a molar ratio BLG:lactose of 1:1 by incubating for 0, 3, 8, 16 or 24 h. For the determination of the effect on antibody-binding capacity of lactosylated BLG, an ELISA was performed. For the assessment of degranulation of the cell-line RBL-hεIa-2B12 transfected with the human α-chain, Fcε receptor type 1 (FcεRI) was used.
    BLG showed saturated lactosylation between 8 and 16 incubation hours in our experimental setup. Initial stage lactosylation sites L1 (N-terminus)-K47, K60, K75, K77, K91, K138 and K141-have been identified using CE-MS. Lactosylated BLG showed a significant reduction of both the IgG binding (
    = 0.0001) as well as degranulation of anti-BLG IgE-sensitized RBL-hεIa-2B12 cells (
    < 0.0001).
    this study shows that lactosylation of BLG decreases both the antigenicity and degranulation of mast cells and can therefore be a promising approach for reducing allergenicity of cow's milk allergens provided that the process is well-controlled.


    Human Milk Oligosaccharide Profiles over 12 Months of Lactation: The Ulm SPATZ Health Study

    Linda P Siziba, Marko Mank, Bernd Stahl, John Gonsalves, Bernadet Blijenberg, Dietrich Rothenbacher, Jon Genuneit
    PMID: 34201331   DOI: 10.3390/nu13061973

    Abstract

    Human milk oligosaccharides (HMOs) have specific dose-dependent effects on child health outcomes. The HMO profile differs across mothers and is largely dependent on gene expression of specific transferase enzymes in the lactocytes. This study investigated the trajectories of absolute HMO concentrations at three time points during lactation, using a more accurate, robust, and extensively validated method for HMO quantification. We analyzed human milk sampled at 6 weeks (
    = 682), 6 months (
    = 448), and 12 months (
    = 73) of lactation in a birth cohort study conducted in south Germany, using label-free targeted liquid chromatography mass spectrometry (LC-MS
    ). We assessed trajectories of HMO concentrations over time and used linear mixed models to explore the effect of secretor status and milk group on these trajectories. Generalized linear model-based analysis was used to examine associations between HMOs measured at 6 weeks of lactation and maternal characteristics. Results: Overall, 74%, 18%, 7%, and 1% of human milk samples were attributed to milk groups I, II, III, and IV, respectively. Most HMO concentrations declined over lactation, but some increased. Cross-sectionally, HMOs presented high variations within milk groups and secretor groups. The trajectories of HMO concentrations during lactation were largely attributed to the milk group and secretor status. None of the other maternal characteristics were associated with the HMO concentrations. The observed changes in the HMO concentrations at different time points during lactation and variations of HMOs between milk groups warrant further investigation of their potential impact on child health outcomes. These results will aid in the evaluation and determination of adequate nutrient intakes, as well as further (or future) investigation of the dose-dependent impact of these biological components on infant and child health outcomes.


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